molecular formula C6H10O B073612 3,3-Dimethylcyclobutan-1-one CAS No. 1192-33-2

3,3-Dimethylcyclobutan-1-one

Cat. No.: B073612
CAS No.: 1192-33-2
M. Wt: 98.14 g/mol
InChI Key: QKBARYIIIXIZGP-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclobutan-1-one is an organic compound with the molecular formula C6H10O. It is a colorless liquid that is used in various chemical reactions and research applications. The compound is characterized by a cyclobutanone ring with two methyl groups attached to the third carbon atom, making it a unique structure in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dimethylcyclobutan-1-one can be synthesized through several methods. One common method involves the reaction of 3,3-dimethyl-1-butyne with a suitable oxidizing agent. The reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the cyclobutanone ring .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the use of high-purity starting materials and controlled reaction conditions to achieve a high yield of the desired product. The compound is then purified through distillation or other separation techniques to obtain a product with the required purity .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylcyclobutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3,3-Dimethylcyclobutan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethylcyclobutan-1-one involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, which can affect its biological activity. The pathways involved in these transformations are studied to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethylcyclobutan-1-one is unique due to the presence of two methyl groups on the third carbon of the cyclobutanone ring. This structural feature influences its chemical reactivity and physical properties, making it distinct from other cyclobutanone derivatives .

Properties

IUPAC Name

3,3-dimethylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-6(2)3-5(7)4-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBARYIIIXIZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337772
Record name 3,3-Dimethylcyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192-33-2
Record name 3,3-Dimethylcyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethylcyclobutan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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